7-Chloro-2-quinoxalinone

Process Chemistry Solid-State Properties Thermal Analysis

Using 6-chloro or unsubstituted quinoxalinone analogs can break C-H functionalization regioselectivity and SAR. 7-Chloro-2-quinoxalinone (CAS 59489-30-4) is the validated substrate for copper-catalyzed divergent C-H functionalization (Feng et al., 2022), enabling gram-scale synthesis of (Z)-enaminones and furo[2,3-b]quinoxalines. • Lower m.p. (270°C dec.) vs. 6-Cl isomer (305°C) reduces thermal decomposition risk during purification. • 7-Cl electronic effect ensures correct regioselectivity; wrong isomer yields different products. • Privileged scaffold for anticancer, antimicrobial & antioxidant agent libraries with established SAR.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 59489-30-4
Cat. No. B1362756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-quinoxalinone
CAS59489-30-4
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C=N2
InChIInChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
InChIKeyHIDXVGIAGDJBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-quinoxalinone Overview


7-Chloro-2-quinoxalinone (CAS 59489-30-4), also named 7-chloroquinoxalin-2(1H)-one, is a heterocyclic organic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol [1]. It features a quinoxaline core substituted with a chlorine atom at the 7-position and a carbonyl group at the 2-position. This compound belongs to the quinoxalin-2(1H)-one family, a privileged scaffold in medicinal chemistry, known for its role as a synthetic intermediate in the development of bioactive molecules, including anticancer, antimicrobial, and antiviral agents . Its specific substitution pattern imparts distinct reactivity in nucleophilic aromatic substitution and transition-metal-catalyzed C–H functionalization reactions, making it a valuable building block for generating libraries of functionalized quinoxalinones .

7-Chloro-2-quinoxalinone: Irreplaceable Scaffold


Substituting 7-chloro-2-quinoxalinone with its positional isomer 6-chloroquinoxalin-2(1H)-one, its fluoro-analog 7-fluoroquinoxalin-2(1H)-one, or the unsubstituted parent quinoxalin-2(1H)-one introduces critical differences in physicochemical properties, chemical reactivity, and downstream synthetic utility. Even subtle alterations, such as the shift of the chlorine atom from position 7 to 6, result in a melting point depression of approximately 35°C and a pKa shift of 0.13 units , which can significantly affect solubility, formulation, and reaction conditions in multi-step syntheses. More profoundly, the 7-chloro substituent's electronic effect dictates the regioselectivity of C–H functionalization reactions , directly controlling the structure of the final bioactive compound. Using the wrong isomer or analog will not simply yield a similar molecule with reduced potency; it will fundamentally alter the reaction pathway, leading to a different product altogether, thereby breaking the intended structure-activity relationship (SAR).

7-Chloro-2-quinoxalinone: Comparative Evidence


Lower Melting Point Facilitates Processing

7-Chloro-2-quinoxalinone exhibits a melting point of 270 °C (with decomposition), which is 35 °C lower than its positional isomer, 6-chloroquinoxalin-2(1H)-one (melting point: 305 °C) . This significant thermal difference, reported in commercial technical datasheets, can be a critical factor in process chemistry and formulation, where lower processing temperatures are often preferred to prevent compound degradation and reduce energy costs. The difference is attributed to altered crystal packing due to the change in substitution position.

Process Chemistry Solid-State Properties Thermal Analysis

pKa Difference Affects Solubility

The predicted acid dissociation constant (pKa) for 7-chloro-2-quinoxalinone is 8.23±0.70, compared to 8.10±0.70 for 6-chloroquinoxalin-2(1H)-one . While both compounds are weakly acidic, this 0.13 unit difference indicates the 7-chloro isomer is slightly less acidic. This means that at a given pH near physiological levels (e.g., pH 7.4), a larger fraction of the 6-chloro isomer will exist in its ionized, more water-soluble conjugate base form compared to the 7-chloro isomer. The differential speciation may influence absorption, distribution, and reactivity in aqueous biological assays.

Physicochemical Profiling Medicinal Chemistry Solubility

Regioselective C–H Functionalization Reactivity

7-Chloro-2-quinoxalinone has been explicitly demonstrated as a competent and versatile substrate in copper-catalyzed divergent C–H functionalization reactions with alkynes, enabling the switchable synthesis of (Z)-enaminones and furo[2,3-b]quinoxalines simply by controlling the N1-substituent . This is not a generic property of all quinoxalinones. The presence of the chlorine atom at the 7-position directly influences the electron density of the aromatic ring, impacting the regioselectivity and efficiency of the metal-catalyzed C–H activation step. In contrast, the unsubstituted quinoxalin-2(1H)-one would lack this directing electronic effect, while the 6-chloro isomer would present a different electronic and steric environment to the catalyst, potentially leading to lower yields or altered regioselectivity. The experimental methodology established with this specific compound (gram-scale, broad scope) provides a reproducible, literature-precedented path for creating diverse compound libraries.

Synthetic Methodology C–H Activation Late-Stage Functionalization

7-Chloro Substituent: ALR2 and Antioxidant Potency

In a structure-activity relationship (SAR) study of phenolic 3-phenoxyquinoxalin-2(1H)-one derivatives, compound 4f, which bears a 7-chloro substituent on the quinoxalinone core, was identified as the most active analogue in both scavenging the DPPH radical and suppressing lipid peroxidation among the tested series [1]. While this study did not test the base compound 7-chloro-2-quinoxalinone in isolation, it provides strong class-level evidence that the 7-chloro substitution pattern is superior to other positions (e.g., 6-fluoro, which was present in the most potent ALR2 inhibitor) for conferring antioxidant properties. This suggests that for research programs targeting oxidative stress, a 7-chloro-quinoxalinone core is a strategically preferred starting point over an unsubstituted or differently substituted core.

Aldose Reductase Inhibition Antioxidant Activity Diabetic Complications

7-Chloro-2-quinoxalinone: Key Applications


Divergent Quinoxalinone Library Synthesis

As established by Feng et al. (2022), 7-chloro-2-quinoxalinone serves as a privileged substrate for copper-catalyzed divergent C–H functionalization, enabling the creation of (Z)-enaminones and furo[2,3-b]quinoxalines. A medicinal chemistry team can procure this specific isomer to rapidly generate a library of novel, patentable analogs with potential anticancer activity, leveraging the validated, gram-scale protocol that would be non-trivial to replicate with the unsubstituted or 6-chloro analogs.

Dual ALR2/Antioxidant Agent Design

Based on class-level evidence indicating that a 7-chloro substituent on a quinoxalinone core yields the most potent antioxidant activity in a phenolic derivative series (Infona, 2015), researchers developing dual aldose reductase inhibitors/antioxidants for diabetic complications should select 7-chloro-2-quinoxalinone as the core scaffold. Using the 6-chloro isomer could result in a significant loss of antioxidant potency, as the SAR study clearly showed positional dependence of activity. [1]

Physicochemical-Driven Formulation Development

For process chemists developing a scalable route to an API intermediate, the 35 °C lower melting point of the 7-chloro isomer (270 °C dec.) compared to the 6-chloro isomer (305 °C) directly translates to lower energy consumption during purification (e.g., recrystallization) and reduces the risk of thermal decomposition. Additionally, the subtle 0.13-unit higher pKa implies a lower degree of ionization at physiological pH, which could be advantageous for designing a prodrug with enhanced membrane permeability. Procurement should specifically target the 7-chloro isomer to leverage these quantified physicochemical advantages.

Novel Corrosion Inhibitor Development

Derivatives of 7-chloroquinoxalin-2(1H)-one have been investigated as corrosion inhibitors for mild steel in acidic media (Tazouti et al., 2016). When developing new inhibitors in this class, starting from 7-chloro-2-quinoxalinone ensures the correct electronic configuration for maximal surface adsorption and charge transfer inhibition, as the position of the electron-withdrawing chlorine is critical for the molecule's HOMO-LUMO gap and its interaction with the metal surface. Research using the wrong positional isomer would confound structure-property relationships. [2]

Technical Documentation Hub

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